Methyl-D3 P-toluenesulfonate

Übersicht

Beschreibung

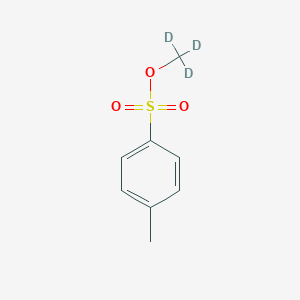

Methyl-D3 P-toluenesulfonate (CAS 7575-93-1) is a deuterated derivative of methyl p-toluenesulfonate, where three hydrogen atoms in the methyl group (–CH₃) are replaced with deuterium (–CD₃). Its molecular formula is C₈H₇D₃O₃S, with a molecular weight of 189.25 g/mol . This compound is widely used as a methylating agent in organic synthesis, particularly in isotopic labeling for metabolic studies and tracer experiments due to its stability and predictable reactivity .

Key properties include:

Wirkmechanismus

Target of Action

It’s worth noting that the compound is a derivative of p-toluenesulfonic acid, which has been found to interact with lysozyme c and pro-cathepsin h in humans .

Mode of Action

It is known that the compound is a derivative of p-toluenesulfonic acid, which is a small molecule and has been categorized as an experimental compound . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Result of Action

It has been used to prepare rhodacyanine dyes as antimalarials and to synthesize fascaplysin derivatives with cdk4 inhibitory activities .

Biochemische Analyse

Cellular Effects

It has been used as a film-forming additive in Li/graphite cells . It forms a thinner SEI layer containing sulfur on the graphite electrode, which promotes faster lithium intercalation/deintercalation kinetics by reducing the charge transfer resistance .

Molecular Mechanism

It is known to have a higher reductive activity compared to other compounds like ethylene carbonate (EC) and dimethyl carbonate (DMC) . This property is consistent with the CV test result .

Temporal Effects in Laboratory Settings

In laboratory settings, Methyl-D3 P-toluenesulfonate has shown remarkable stability over time. In Li/graphite cells, it maintained 93.17% of its initial capacity at 0.2 C after 100 cycles .

Transport and Distribution

It is known to exhibit preferential absorption and create an interface in Li/graphite cells .

Biologische Aktivität

Methyl-D3 P-toluenesulfonate, also known as trideuteriomethyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula and CAS number 7575-93-1. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its unique isotopic labeling and potential applications.

This compound is characterized by its sulfonate ester functionality, which plays a significant role in its reactivity and biological applications. The compound can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with deuterated methyl alcohol. Its stability and solubility in organic solvents make it suitable for various chemical reactions, including derivatization processes in analytical chemistry.

Biological Activity

Mechanism of Action:

this compound is primarily utilized as a reagent in organic synthesis and has been explored for its biological activity related to drug development. Its isotopic labeling allows for tracking metabolic pathways in pharmacokinetic studies, enhancing the understanding of drug metabolism and efficacy.

Applications in Research:

- Antimalarial Dyes: The compound has been used in the preparation of rhodacyanine dyes, which have shown antimalarial properties. These dyes are significant in developing diagnostic tools and therapeutic agents against malaria .

- Pharmacokinetic Studies: this compound serves as a tracer in drug monitoring, allowing researchers to study the pharmacokinetics of various drugs by analyzing their metabolic pathways .

- Chemical Derivatization: As a derivatizing agent, it is employed to enhance the stability and detectability of various metabolites during analysis, particularly for vitamin D metabolites .

Research Findings

Recent studies have highlighted the versatility of this compound in biological applications:

- Stability Studies: Research has shown that derivatives formed using this compound exhibit enhanced stability under different storage conditions, making them viable for long-term studies .

- Biotransformation: Investigations into the biotransformation of drugs involving this compound have revealed insights into metabolic pathways and potential genotoxicity associated with sulfonate esters .

Case Studies

- Vitamin D Metabolite Analysis: A study focused on the stability of vitamin D metabolites after derivatization with this compound demonstrated that these derivatives maintain integrity over extended periods, facilitating accurate quantification in biological samples .

- Antimalarial Compound Development: The use of this compound in synthesizing rhodacyanine dyes has been pivotal in developing new antimalarial agents, showcasing its importance beyond mere chemical utility .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Reactivity and Use as a Sulfonate Ester

Methyl-D3 P-toluenesulfonate is employed as a sulfonate ester in nucleophilic substitution reactions. Its deuterated nature allows for tracing studies in reaction mechanisms, particularly in studying the kinetics of reactions involving nucleophiles such as amines and alcohols. The presence of deuterium provides insights into the reaction pathways through techniques like NMR spectroscopy .

1.2. Synthesis of Deuterated Compounds

The compound is frequently used to synthesize deuterated analogs of various organic compounds, including pharmaceuticals. For instance, it has been utilized in the preparation of deuterated amines, which are crucial for studying drug metabolism and pharmacokinetics . The ability to track these compounds using mass spectrometry enhances the understanding of their biological behaviors.

Pharmaceutical Applications

2.1. Drug Development

In pharmaceutical research, this compound is instrumental in developing new drugs with improved efficacy or reduced side effects. Its role in synthesizing deuterated versions of existing drugs can lead to enhanced metabolic stability and altered pharmacokinetic profiles .

2.2. Case Studies

- Anti-Cancer Agents : Research has shown that deuterated compounds synthesized using this compound exhibit improved anti-cancer activity compared to their non-deuterated counterparts. For example, studies involving the synthesis of kinase inhibitors have demonstrated that deuteration can enhance the potency of these compounds against specific cancer cell lines .

- Neurological Research : The compound has been used in studies aimed at understanding neurological disorders by tracing how deuterated drugs interact with biological systems, providing critical data for drug design .

Analytical Chemistry

3.1. NMR Spectroscopy

this compound serves as a valuable internal standard in NMR spectroscopy due to its distinct chemical shifts caused by the presence of deuterium. This application is particularly useful in quantifying concentrations of various analytes in complex mixtures .

3.2. Mass Spectrometry

In mass spectrometry, the use of deuterated standards allows for more accurate quantification and identification of compounds within biological samples, enhancing the reliability of analytical results .

Environmental Applications

4.1. Tracer Studies

The unique isotopic labeling provided by this compound makes it suitable for environmental studies where tracking the fate and transport of pollutants is necessary. Its application can help elucidate pathways through which chemicals move through ecosystems, aiding in environmental monitoring and assessment .

Summary Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Synthesis | Nucleophilic substitution reactions | Mechanistic insights via deuterium tracing |

| Pharmaceutical Development | Synthesis of deuterated drugs | Improved metabolic stability and efficacy |

| Analytical Chemistry | Internal standard for NMR and mass spectrometry | Enhanced quantification accuracy |

| Environmental Studies | Tracer studies for pollutant tracking | Understanding chemical transport in ecosystems |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl-D3 p-toluenesulfonate, and what factors influence reaction yield?

this compound is synthesized via nucleophilic substitution, typically using deuterated methanol (CD3OH) and p-toluenesulfonyl chloride. A general method involves dissolving CD3OH in dichloromethane (DCM) with pyridine and DMAP as catalysts, followed by dropwise addition of tosyl chloride at 0°C. The reaction proceeds at room temperature for 6 hours, followed by purification via flash chromatography (e.g., DCM/acetone gradients). Key factors affecting yield include stoichiometric ratios (1.5 eq. tosyl chloride), reaction time, and moisture control to prevent hydrolysis. Yields exceeding 90% are achievable under optimized conditions .

Q. How is this compound characterized to confirm deuteration and purity?

Characterization relies on NMR and mass spectrometry:

- ¹H-NMR : Absence of the CH3 proton signal (~δ 3.3–3.4 ppm) confirms deuteration. Aromatic protons (δ 7.3–7.8 ppm) and the sulfonate-linked CH2 group (δ 4.1–4.2 ppm) remain visible .

- HRMS/ESI-MS : Isotopic patterns (e.g., m/z 189.054 [M+H]+) and exact mass matching (Δ < 1 ppm) verify molecular composition .

- Chromatography : Flash chromatography or HPLC ensures purity by removing unreacted tosyl chloride or solvents .

Q. What are the primary applications of this compound in isotopic labeling studies?

The compound is widely used to introduce deuterated methyl groups into target molecules. Examples include:

- Metabolic Tracing : Tracking methyl group transfer in biological systems (e.g., methionine transport assays in Mycobacterium studies) .

- Synthetic Chemistry : Producing deuterated analogs for NMR-based reaction monitoring or kinetic studies .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) impact reactions involving this compound?

Deuterium substitution in the methyl group can slow reaction rates due to increased bond strength (C-D vs. C-H). For example, SN2 reactions may require prolonged times or elevated temperatures to achieve yields comparable to non-deuterated analogs. KIEs are quantified by comparing rate constants (kH/kD) using LC-MS or NMR to track progress .

Q. What strategies resolve discrepancies in isotopic labeling efficiency during multi-step syntheses?

Common issues include deuterium loss via proton exchange or side reactions. Mitigation strategies:

- Anhydrous Conditions : Use rigorously dried solvents and inert atmospheres to minimize H/D exchange .

- Stepwise Monitoring : LC-MS or ¹H-NMR after each step identifies unintended deuteration loss early .

- Reagent Purity : Ensure deuterated starting materials (e.g., CD3OH) are ≥98% pure to avoid contamination .

Q. Which analytical methods are most effective for quantifying trace impurities (e.g., residual tosyl chloride) in this compound?

- GC-MS/MS : Detects genotoxic impurities (e.g., p-toluenesulfonate derivatives) with limits of detection (LOD) as low as 0.02 ng .

- LC-MS/MS : Validated for quantifying methyl/ethyl tosylates in pharmaceuticals, achieving recoveries >98% and RSD <3.5% .

Q. Methodological Considerations

Q. How should this compound be stored to maintain isotopic integrity?

Store under inert gas (argon/nitrogen) at room temperature. Exposure to moisture or acidic/basic conditions accelerates hydrolysis, releasing deuterated methanol and compromising labeling .

Q. What experimental controls are critical when using this compound in biological assays?

- Negative Controls : Include samples without deuterated substrate to rule out endogenous interference (e.g., in methionine uptake assays) .

- Isotopic Purity Checks : Regular NMR/HRMS validation ensures no deuterium depletion during long-term experiments .

Q. Data Contradictions and Troubleshooting

Q. Why might observed reaction yields differ from literature values (e.g., 95% in published protocols vs. 70% in practice)?

Discrepancies often arise from:

- Suboptimal Stoichiometry : Excess tosyl chloride (≥1.5 eq.) and precise catalyst ratios (pyridine/DMAP) are critical .

- Purification Issues : Flash chromatography solvent gradients (e.g., DCM/acetone) must be optimized to prevent co-elution of by-products .

Q. How can researchers address inconsistent isotopic patterns in MS data?

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Non-Deuterated Methyl p-Toluenesulfonate

The non-deuterated analog (methyl p-toluenesulfonate, CAS 80-48-8) shares the same core structure but lacks isotopic labeling. Key differences include:

Reactivity Differences :

The deuterated compound exhibits slower reaction kinetics due to the kinetic isotope effect (KIE), where C–D bonds are stronger and harder to break than C–H bonds. This property is advantageous in controlled methylation reactions but may reduce efficiency in rapid synthetic steps .

Other Deuterated Methylating Agents

This compound is compared to other deuterated reagents:

(a) Deuterated Methyl Iodide (CD₃I)

- Molecular Weight : 155.96 g/mol.

- Reactivity : More volatile and reactive than this compound, but less selective due to its strong nucleophilicity.

- Applications : Used in NMR spectroscopy and deuterium labeling but requires careful handling .

(b) Deuterated Dimethyl Sulfate (DMSO-D6)

- Molecular Weight : 138.21 g/mol.

- Reactivity : Highly toxic and less stable under acidic conditions compared to this compound.

- Applications: Limited to specialized deuterium incorporation due to safety concerns .

Structurally Related Sulfonate Esters

(a) Menthyl p-Toluenesulfonate

- Key Feature : Bulky menthyl group instead of methyl.

- Reactivity: Undergoes solvolysis via a normal mechanism without participation effects, contrasting with the deuterated methyl variant, where KIE may alter transition states .

(b) p-Toluenesulfonyl Chloride (PTSC)

- Role : A precursor in synthesizing this compound.

- Comparison: Reactive electrophile but lacks methylating capability unless coupled with deuterated methanol .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) |

|---|---|---|---|---|

| This compound | 7575-93-1 | C₈H₇D₃O₃S | 189.25 | 95–99.5 |

| Methyl p-Toluenesulfonate | 80-48-8 | C₈H₁₀O₃S | 186.22 | >98 |

| CD₃I | 865-50-9 | CD₃I | 155.96 | ≥99 |

Table 2: Commercial Availability and Pricing (this compound)

| Supplier | Purity (%) | Price (€/g) | Packaging Options |

|---|---|---|---|

| CymitQuimica | 98 | 31–497 | 1g, 5g, 10g, 25g, 100g |

| TRC | >95 | N/A | Neat, custom formats |

| Shanghai Nafu Bio | 99.5 | N/A | 1kg, bulk orders |

Vorbereitungsmethoden

Synthetic Routes to Methyl-D3 P-Toluenesulfonate

Direct Tosylation of Methyl-D3 Amine Hydrochloride

The most well-documented method involves the reaction of methyl-D3 amine hydrochloride with p-toluenesulfonyl chloride (tosyl chloride). This two-step process, detailed in US Patent 8,748,666B2 , begins with the synthesis of methyl-D3 amine hydrochloride via catalytic deuteration of nitromethane. The amine intermediate is then treated with tosyl chloride in tetrahydrofuran (THF) under controlled conditions:

-

Deuteration of Nitromethane :

Nitromethane undergoes hydrogen-deuterium exchange using deuterium gas (D₂) in the presence of a palladium catalyst. The reaction is conducted at 25°C for 16 hours, followed by acidification with hydrochloric acid to yield methyl-D3 amine hydrochloride . -

Tosylation Reaction :

Methyl-D3 amine hydrochloride (32.4 g, 900 mmol) reacts with tosyl chloride (206 g, 1.1 mol) in THF (288 mL) at 25°C. The mixture is stirred overnight, neutralized with acetic acid, and purified via liquid-liquid extraction and reduced-pressure distillation. This method achieves a 94% yield (160.5 g) with 99% purity .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 25°C (ambient) |

| Molar Ratio (Amine:Tosyl) | 1:1.2 |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 16 hours |

| Yield | 94% |

Optimization Strategies for Industrial-Scale Production

| Catalyst Type | Reaction Rate | Deuterium Retention |

|---|---|---|

| Palladium (Pd/C) | Moderate | >99% |

| Sulfuric Acid | Fast | 85–90% |

| Heterogeneous Acid Resin | Slow | 95–98% |

Solvent and Temperature Effects

THF vs. Alternative Solvents :

THF is preferred in the tosylation step due to its ability to solubilize both organic and inorganic phases . However, dimethylformamide (DMF) has been explored in analogous reactions, offering higher boiling points (153°C) for elevated-temperature reactions.

Temperature Optimization :

-

Lower Temperatures (25°C) : Minimize side reactions (e.g., sulfonate hydrolysis) but require longer reaction times .

-

Elevated Temperatures (60–80°C) : Accelerate esterification but risk deuterium loss via C-D bond cleavage .

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR : The absence of a singlet at δ 3.0–3.5 ppm (CH₃ protons) confirms complete deuteration. Residual protons appear as a broad peak at δ 8.05 ppm (NH₂⁺) .

-

Mass Spectrometry : Molecular ion peak at m/z 189.25 (C₈H₇D₃O₃S) .

Purity Assessment

HPLC Conditions :

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 Reverse-Phase | 60:40 Acetonitrile:H₂O | 8.2 minutes |

Impurities typically include residual p-toluenesulfonic acid (<0.5%) and non-deuterated byproducts (<0.3%) .

Industrial Applications and Scale-Up Challenges

Pharmaceutical Intermediate Use

This compound serves as a labeling agent in:

-

Isotopic Tracers : Studying metabolic pathways of sulfonamide drugs.

-

Proteomics : Quantifying protein methylation via mass spectrometry.

Scale-Up Considerations

Eigenschaften

IUPAC Name |

trideuteriomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.